molecular formula C6H9BrN2 B7964350 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine

Cat. No.: B7964350
M. Wt: 189.05 g/mol
InChI Key: ITOMXMSCUOKHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine ( 1055307-70-4) is a brominated pyrrole derivative with a molecular formula of C6H9BrN2 and a molecular weight of 189.05 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of pharmacologically active molecules. Compounds featuring a pyrrole ring substituted with a N-methylmethanamine group have been identified as key structural motifs in ligands with affinity for neurological targets, such as the serotonin reuptake transporter (SERT) . As a building block, this bromo-substituted pyrrole is a versatile intermediate for further synthetic elaboration via cross-coupling reactions, making it valuable for creating novel compounds for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires specific storage conditions to maintain stability; it must be kept in a dark place, sealed in a dry environment, and stored in a freezer at -20°C . Please refer to the Safety Data Sheet for comprehensive handling instructions. The compound is classified with the hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-(5-bromo-1H-pyrrol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-8-3-5-2-6(7)9-4-5/h2,4,8-9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOMXMSCUOKHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CNC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine typically involves the bromination of a pyrrole derivative followed by the introduction of the N-methylmethanamine group. One common synthetic route includes the following steps:

    Bromination: The starting material, 1H-pyrrole, is brominated at the 5-position using bromine or a bromine-containing reagent under controlled conditions.

    N-Methylation: The brominated pyrrole is then reacted with methylamine or a methylating agent to introduce the N-methylmethanamine group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

Therapeutic Applications

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine has shown potential in several therapeutic areas:

Gastrointestinal Disorders

Research indicates that this compound may be effective in treating conditions such as:

  • Peptic Ulcers : It can inhibit upper gastrointestinal hemorrhage due to peptic ulcers and acute stress ulcers .
  • Gastritis and Gastroesophageal Reflux Disease (GERD) : The compound has been explored for its ability to manage symptoms related to gastritis and GERD, potentially offering relief from gastric hyperacidity and related conditions .

Pharmaceutical Development

The compound is being investigated for its role in developing drugs aimed at:

  • Zollinger-Ellison Syndrome : A condition characterized by excessive gastric acid production, where the compound may serve as a therapeutic agent .

Synthetic Chemistry Applications

In synthetic chemistry, 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine is utilized as a building block for various chemical reactions:

Stille Couplings

The compound acts as a pseudohalide coupling partner in Stille reactions, facilitating the formation of carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules and pharmaceuticals .

Synthesis of Pyrrole Derivatives

It serves as an intermediate in synthesizing various pyrrole derivatives, which are important in medicinal chemistry due to their diverse biological activities. The bromine atom in the structure enhances its reactivity, making it suitable for further functionalization .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study ReferenceFocus AreaFindings
Gastrointestinal DisordersDemonstrated efficacy in treating peptic ulcers and gastritis.
Synthetic ChemistryUtilized in Stille couplings with high yields reported.
Pharmaceutical DevelopmentExplored for its potential role in treating Zollinger-Ellison syndrome.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the N-methylmethanamine group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Vonoprazan (TAK-438)

Chemical Structure : 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate .
Key Differences :

  • Substituents: Vonoprazan replaces the bromine at position 5 with a 2-fluorophenyl group and adds a pyridin-3-ylsulfonyl group at position 1.
  • Pharmacology : Acts as a P-CAB, reversibly inhibiting gastric H⁺/K⁺-ATPase with a plasma half-life of ~7 hours (vs. 1–2 hours for traditional PPIs). This extended half-life enables once-daily dosing for acid-related disorders .
  • Therapeutic Use : Approved for Helicobacter pylori eradication and gastroesophageal reflux disease (GERD) due to superior acid suppression compared to PPIs .

BM212 Derivative (Serotonin Reuptake Inhibitor)

Chemical Structure : 1-(1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine .
Key Differences :

  • Substituents : Features 4-chlorophenyl groups at positions 1 and 5 and a methyl group at position 2.
  • Pharmacology: Demonstrates serotonin reuptake inhibition comparable to sertraline (absorbance = 0.22 vs. The absence of bromine reduces electrophilicity, favoring CNS targeting .

Pyrrolo-Pyridine Bromine Derivatives

Example : 5-Bromo-1-butyl-3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine .
Key Differences :

  • Core Structure : Incorporates a pyrrolo[2,3-b]pyridine scaffold instead of pyrrole.
  • Substituents : Bromine at position 5 is retained, but a piperidinylmethyl group enhances lipophilicity and CNS penetration.
  • Applications : Used in kinase inhibitor development, highlighting bromine’s role in modulating steric and electronic properties .

Structural and Functional Comparison Table

Compound Substituents (Position) Molecular Weight Primary Target Half-Life (t₁/₂) Therapeutic Use
1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine Br (5), N-methylmethanamine (3) ~229.1 g/mol Synthetic intermediate Not reported Research applications
Vonoprazan (TAK-438) 2-Fluorophenyl (5), Pyridin-3-ylsulfonyl (1) 461.5 g/mol H⁺/K⁺-ATPase ~7 hours GERD, H. pylori
BM212 Derivative 4-Chlorophenyl (1,5), Methyl (2) ~375.3 g/mol Serotonin transporter Not reported Antidepressant research
Pyrrolo-Pyridine Bromine Derivative Br (5), Piperidinylmethyl (3) ~377.3 g/mol Kinases Not reported Oncology research

Key Research Findings

Bromine’s Role : The bromine in 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine enhances its utility in Suzuki-Miyaura coupling reactions, enabling the synthesis of aryl- or heteroaryl-substituted analogs for drug discovery .

Sulfonyl vs. Bromine: Vonoprazan’s pyridin-3-ylsulfonyl group improves binding to H⁺/K⁺-ATPase by forming hydrogen bonds, whereas bromine’s steric bulk may hinder such interactions in the target compound .

Therapeutic Divergence: Substituting bromine with fluorophenyl (as in Vonoprazan) shifts activity from synthetic intermediates to clinically viable drugs, underscoring substituent-driven target specificity .

Biological Activity

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine, also known as a derivative of pyrrole, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This compound is particularly noted for its role as an inhibitor of the H+^+, K+^+-ATPase enzyme system, which is pivotal in gastric acid secretion. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C8_{8}H10_{10}BrN
  • Molecular Weight : 200.08 g/mol
  • IUPAC Name : 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine

The presence of a bromine atom on the pyrrole ring is significant for its biological activity, influencing its interaction with various biological targets.

Inhibition of H+^+, K+^+-ATPase

1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine acts primarily by inhibiting the H+^+, K+^+-ATPase enzyme, which is crucial for proton transport in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, making it a potential candidate for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

Interaction with Other Biomolecules

The compound has been shown to interact with various enzymes and proteins, influencing cellular processes such as:

  • Cell Signaling : Modulating pathways that affect cell proliferation and apoptosis.
  • Gene Expression : Influencing transcription factors and regulatory proteins that control gene expression related to cellular metabolism and growth .

Absorption and Distribution

Research indicates that 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.5 to 2 hours. Its bioavailability can be affected by dietary factors but generally remains stable under controlled conditions .

Metabolism and Excretion

The compound undergoes metabolic processes primarily in the liver, with metabolites excreted via urine. Understanding its metabolic pathways is crucial for predicting interactions with other drugs and optimizing therapeutic regimens.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine against various cancer cell lines. The compound exhibited significant antiproliferative activity, particularly against:

Cell Line IC50 (µM)
ME-18015.7
A54912.4
HT-2918.9

These results suggest that the compound may have potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth .

Dosage Effects in Animal Models

Animal studies have demonstrated that dosage significantly influences the biological effects of this compound. Lower doses tend to enhance cellular functions, while higher doses may lead to toxicity and adverse effects such as apoptosis.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine:

  • Gastroprotective Effects : In a study involving animal models, the compound was shown to reduce gastric lesions induced by NSAIDs, indicating its protective role against gastric mucosal damage .
  • Anticancer Activity : A comparative analysis revealed that modifications in the structure of pyrrole derivatives could enhance their anticancer properties. For instance, derivatives with additional functional groups exhibited improved potency against specific cancer cell lines .
  • Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents can lead to synergistic effects, enhancing overall efficacy in treating conditions like GERD and certain cancers .

Q & A

Q. Table 1. Synthetic Yield Optimization Parameters

ParameterCondition 1Condition 2Optimal Range
Temperature (°C)608070–75
Methylamine (eq)1.01.51.2–1.3
Reaction Time (h)122418–20
Yield (%)64>9985–95
Data derived from

Q. Table 2. NMR Chemical Shifts in Different Solvents

ProtonDMSO-d6 (δ, ppm)Acetone-d6 (δ, ppm)
Pyrrole H (C3)7.517.35
N–CH₃2.932.19
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.